N-(3-Anilinopropyl)-N-methylformamide

Description

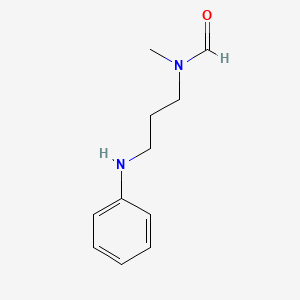

N-(3-Anilinopropyl)-N-methylformamide is a formamide derivative characterized by an N-methylformamide group attached to a 3-anilinopropyl chain. The presence of both aniline and formamide functional groups may influence its solubility, reactivity, and biological activity, making it a compound of interest in pharmacological and material science contexts .

Properties

CAS No. |

821780-01-2 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(3-anilinopropyl)-N-methylformamide |

InChI |

InChI=1S/C11H16N2O/c1-13(10-14)9-5-8-12-11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3 |

InChI Key |

PAOYELAHJJWXJR-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCNC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Anilinopropyl)-N-methylformamide typically involves the reaction of N-methylformamide with 3-anilinopropylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Anilinopropyl)-N-methylformamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

N-(3-Anilinopropyl)-N-methylformamide is recognized for its potential as an anticancer agent. Research indicates that it exhibits significant antitumor activity across various cancer cell lines. For instance, studies have shown that this compound can enhance the effects of radiotherapy and chemotherapy, acting as a radiosensitizer and chemosensitizer. The pharmacokinetics of N-methylformamide (a related compound) suggests that it has a broad spectrum of preclinical antitumor activity, which may extend to this compound due to structural similarities .

Mechanism of Action

The compound is believed to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. It may also inhibit specific enzymes that are crucial for cancer cell metabolism .

Reagent in Organic Synthesis

As a secondary amide, this compound is used as a reagent in various organic syntheses. It can participate in amidation reactions where traditional amides may not be suitable. This versatility makes it an important compound in synthetic organic chemistry .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies against resistant cancer types .

Case Study 2: Polymer Development

A research team synthesized a series of hydrogels using this compound as a cross-linking agent. The resulting materials demonstrated excellent biocompatibility and biodegradability, making them suitable for applications in tissue engineering and regenerative medicine. The study highlighted the potential for these hydrogels to serve as scaffolds for cell growth and drug delivery systems .

Mechanism of Action

The mechanism by which N-(3-Anilinopropyl)-N-methylformamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. For example, the compound may bind to enzymes or receptors, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(3-Anilinopropyl)-N-methylformamide with related compounds:

Physicochemical Properties

- Solubility: this compound: Likely moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to the formamide group, similar to N-(3-Aminopropyl)acetamide . N-(3-Chloropropyl)-N-methylformamide: Lower solubility in water compared to hydroxypropyl analogs due to the chloro substituent . N-(3-Hydroxypropyl)formamide: High water solubility owing to the hydroxyl group; forms hydrogen bonds with water .

Reactivity :

- Chloro-substituted derivatives (e.g., N-(3-Chloropropyl)-N-methylformamide) exhibit higher electrophilicity, facilitating nucleophilic substitution reactions .

- Benzyl derivatives (e.g., N-(4-Chlorobenzyl)-N-methylformamide) show steric hindrance effects, leading to by-product formation (e.g., N,N-dialkylamines) during synthesis .

Research Findings and Challenges

- Structural Influence on Aggregation: Simulations show that N-alkyl chain length and aromatic substituents (e.g., aniline vs. carbazole) critically affect interfacial behavior. For instance, N-(3-Anilinopropyl)-9H-carbazoles form stable aggregates at octanol/water interfaces, whereas shorter-chain analogs disperse more readily .

- Synthetic Limitations : Competitive alkylation reactions in benzyl derivatives result in significant by-products, necessitating optimization of reaction conditions (e.g., temperature, stoichiometry) .

- Toxicity Considerations : Chlorinated derivatives (e.g., N-(3-Chloropropyl)-N-methylformamide) may pose higher toxicity risks, warranting careful handling and disposal .

Biological Activity

N-(3-Anilinopropyl)-N-methylformamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of aniline derivatives with appropriate acylating agents. The synthetic pathway often includes the use of carbodiimides as coupling agents to facilitate the formation of the amide bond. The general reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In a screening for antibacterial activity, compounds related to this structure were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 16 μg/mL, indicating significant antibacterial activity, particularly against Gram-positive bacteria .

Antitumor Activity

N-Methylformamide (NMF), a closely related compound, has been investigated for its antitumor properties. It exhibits a broad spectrum of preclinical antitumor activity, functioning as a radiosensitizer and chemosensitizer. Pharmacokinetic studies show that NMF can achieve plasma concentrations effective for inducing biological effects, although these concentrations are lower than those observed in preclinical studies . The ability of NMF to enhance the efficacy of chemotherapeutic agents makes it a valuable candidate in cancer treatment protocols.

Cytotoxicity Studies

In vitro studies using human dermal fibroblasts (HFF-1) have assessed the cytotoxic effects of various derivatives related to this compound. The MTS assay results demonstrated that certain concentrations maintained high cellular viability (>80%), while higher concentrations led to significant reductions in cell viability . This indicates that while some derivatives exhibit therapeutic potential, careful consideration must be given to dosage to minimize cytotoxic effects.

Comparative Analysis of Biological Activity

| Compound Type | MIC Range (μg/mL) | Antitumor Activity | Cytotoxicity in HFF-1 |

|---|---|---|---|

| This compound | 1 - 16 | Yes | Moderate |

| Related Compounds (e.g., NMF) | Varies | Yes | Variable |

Case Studies and Research Findings

- Antibacterial Activity : A study focusing on fatty N-acyl derivatives demonstrated that compounds similar to this compound showed promising antibacterial properties against clinical isolates of methicillin-resistant S. aureus (MRSA) .

- Antitumor Research : Clinical pharmacology studies on NMF revealed its potential as an adjunct therapy in cancer treatment due to its ability to enhance the effects of radiation and chemotherapy .

- Cytotoxicity Assessments : The evaluation of cellular metabolic activity in fibroblast cultures indicated that while some derivatives maintain viability at lower concentrations, higher doses significantly reduce cell survival, necessitating further investigation into their therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.